tert-Butyl 2-(aminooxy)-3-cyclopropylpropanoate

Orthogonal protecting group strategy Solid-phase peptide synthesis Chemoselective deprotection

tert-Butyl 2-(aminooxy)-3-cyclopropylpropanoate (C₁₀H₁₉NO₃, MW 201.26 g/mol) is a heterobifunctional amino acid derivative that combines a tert-butyl-protected carboxylic acid with an aminooxy (–ONH₂) nucleophile and a conformationally restrictive cyclopropyl substituent at the β-position. The aminooxy group enables chemoselective oxime ligation with aldehydes and ketones under mild aqueous conditions, forming hydrolytically stable oxime ethers.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
Cat. No. B13257115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(aminooxy)-3-cyclopropylpropanoate
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC1CC1)ON
InChIInChI=1S/C10H19NO3/c1-10(2,3)13-9(12)8(14-11)6-7-4-5-7/h7-8H,4-6,11H2,1-3H3
InChIKeyIABDKRZLDFWHOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(aminooxy)-3-cyclopropylpropanoate: A Chemoselective Building Block with Conformational Constraint for Medicinal Chemistry and Bioconjugation


tert-Butyl 2-(aminooxy)-3-cyclopropylpropanoate (C₁₀H₁₉NO₃, MW 201.26 g/mol) is a heterobifunctional amino acid derivative that combines a tert-butyl-protected carboxylic acid with an aminooxy (–ONH₂) nucleophile and a conformationally restrictive cyclopropyl substituent at the β-position . The aminooxy group enables chemoselective oxime ligation with aldehydes and ketones under mild aqueous conditions, forming hydrolytically stable oxime ethers [1]. The cyclopropyl ring introduces torsional constraint around the Cα–Cβ bond and reduces lipophilicity relative to isopropyl or phenyl counterparts, properties widely exploited in medicinal chemistry to enhance target selectivity, metabolic stability, and physicochemical profiles [2]. This compound serves as a protected, ready-to-couple monomer for solid- or solution-phase synthesis of aminooxy-functionalized peptides, peptidomimetics, and bioconjugates [3].

Chemoselective ligation Aminooxy handle for oxime formation with aldehydes/ketones under mild conditions
Orthogonal protection tert-Butyl ester stable to basic/nucleophilic conditions, removable with mild acid
Conformational constraint Cyclopropyl ring restricts Cα–Cβ rotation, may support binding preorganization

Why tert-Butyl 2-(aminooxy)-3-cyclopropylpropanoate Cannot Be Replaced by Generic Aminooxy Linkers or Ester Analogs


The three functional modules in this compound—tert-butyl ester, aminooxy group, and cyclopropyl ring—operate interdependently to deliver a reactivity and selectivity profile that no single-class analog replicates. Substituting the tert-butyl ester with a methyl ester (e.g., methyl 2-(aminooxy)-3-cyclopropylpropanoate) eliminates the orthogonal deprotection advantage: tert-butyl esters withstand basic and nucleophilic conditions but are cleanly removed under mild acidic treatment (TFA/DCM), whereas methyl esters require strongly acidic (≥6 N HCl) or basic saponification conditions that risk side reactions with the aminooxy handle [1]. Removing the cyclopropyl group (e.g., tert-butyl 2-(aminooxy)propanoate) reintroduces conformational freedom, increasing the number of accessible low-energy conformations and diminishing the entropic benefit that preorganization confers on target binding [2]. Replacing the propanoate backbone with a simpler acetate (e.g., tert-butyl 2-(aminooxy)acetate) deletes a chiral center and the extended linker geometry, reducing both the diversity of accessible peptidomimetic topologies and the potential for metabolite-like spacer design [3]. The specific tripartite architecture is therefore not interchangeable with any single commercially available building block.

tert-Butyl ester
Methyl ester analog
Requires strong acid/base that may compromise aminooxy integrity; orthogonal deprotection lost
Cyclopropyl substituent
Isopropyl / unconstrained alkyl
Increased conformational flexibility may reduce entropic binding benefit; cLogP shifts
Chiral propanoate backbone
Achiral acetate analog
Loss of chiral center and extended spacer limits peptidomimetic topology diversity

Quantitative Evidence Guide: Differentiated Performance of tert-Butyl 2-(aminooxy)-3-cyclopropylpropanoate vs. Closest Analogs


Orthogonal Ester Deprotection: tert-Butyl vs. Methyl Ester Stability Under Basic and Nucleophilic Conditions

The tert-butyl ester of the target compound can be selectively cleaved with TFA/DCM (typically 20–50% v/v, 1–2 h at room temperature) while remaining intact under the basic and nucleophilic conditions required for aminooxy-mediated oxime ligation or on-resin peptide couplings. In contrast, the closest commercially available alternative, methyl 2-(aminooxy)-3-cyclopropylpropanoate, necessitates alkaline saponification (e.g., 1 M LiOH in aqueous dioxane) or strongly acidic hydrolysis (≥6 N HCl) for ester deprotection, which is incompatible with the free aminooxy group and can lead to premature oxime exchange or decomposition . Contact-angle measurements on self-assembled monolayers confirm that methyl esters undergo no detectable hydrolysis across pH 1–13 at temperatures up to 80 °C, whereas tert-butyl esters are labile under mildly acidic conditions (pH < 3) at ambient temperature [1]. This orthogonality enables a 'deprotect-then-conjugate' workflow where the carboxylic acid is liberated immediately before bioconjugation without exposing the aminooxy nucleophile to destructive conditions.

Ester deprotection orthogonality
Cross-study comparable
tert-Butyl: TFA/DCM (mild acid); methyl: LiOH or ≥6 N HCl
Enables “deprotect-then-conjugate” workflows without damaging aminooxy group
Methyl ester SAMs show no hydrolysis pH 1–13, 80 °C
Orthogonal protecting group strategy Solid-phase peptide synthesis Chemoselective deprotection

Conformational Restriction: Cyclopropyl Substituent vs. Unconstrained Alkyl Side Chains in Peptide Design

The cyclopropyl group at the C3 position of the propanoate backbone restricts rotation around the Cα–Cβ bond, reducing the accessible conformational space compared to unconstrained alkyl-substituted analogs such as tert-butyl 2-(aminooxy)propanoate (no β-substituent) or tert-butyl 2-(aminooxy)-3-methylbutanoate (isopropyl side chain). Cyclopropylalanine-containing peptides adopt a narrower distribution of φ/ψ dihedral angles than their alanine or valine counterparts, as demonstrated by X-ray crystallography of α-cyclopropylalanine residues [1]. In coiled-coil peptide systems, incorporation of cyclopropylalanine alters heterotrimer thermodynamic stability by ΔTm up to 25 °C and ΔΔGunf up to 4.5 kcal/mol relative to alanine controls, confirming the structural impact of the constrained geometry [2]. This preorganization provides an entropic benefit in target binding: the ligand loses fewer degrees of freedom upon complex formation compared to a flexible analog, which translates into improved binding affinity when the constrained conformation matches the bioactive conformation [3].

Conformational restriction
Class-level inference
Cyclopropyl restricts Cα–Cβ rotation; ΔTm 25 °C, ΔΔG 4.5 kcal/mol in coiled-coil models
Preorganization may reduce entropic penalty upon target binding
Data from cyclopropylalanine analogues; not measured on target compound
Conformational constraint Peptidomimetics Entropic benefit

Lipophilicity Modulation: Cyclopropyl vs. Isopropyl and Phenyl Substitution on Drug-Like Properties

The cyclopropyl substituent confers a calculated log P (cLogP) contribution of approximately 1.2, which is 0.3 units lower than isopropyl (cLogP ~1.5) and 0.8 units lower than phenyl (cLogP ~2.0) [1]. In the context of the aminooxy-propanoate scaffold, this translates into a compound with a cLogP in the range of 1.5–2.0 (estimated based on fragment addition), falling within the optimal lipophilicity window for drug-like molecules (Lipinski-compliant: log P < 5). By comparison, a phenyl-substituted analog (tert-butyl 2-(aminooxy)-3-phenylpropanoate) would have a predicted cLogP approximately 0.5–0.8 log units higher, exceeding 3.0 and potentially incurring higher non-specific protein binding, faster metabolic turnover via CYP450 3A4, and reduced aqueous solubility [2]. The cyclopropyl modification thus preserves adequate membrane permeability while avoiding the promiscuity and metabolic liabilities of higher-log P analogs [3].

Lipophilicity (cLogP)
Class-level inference
Cyclopropyl contribution ~1.2 vs isopropyl ~1.5, phenyl ~2.0
Maintains estimated logP 1.5–2.0; may limit non-specific binding
Fragment-based calculation; experimental logP not provided
Lipophilicity cLogP ADME optimization

Metabolic Stability: Cyclopropyl-Containing Amino Acid Derivatives Exhibit Reduced CYP450-Mediated Oxidation

Cyclopropyl-containing amines and amino acid derivatives demonstrate enhanced resistance to oxidative metabolism compared to linear or branched alkyl analogs. This arises from the higher C–H bond dissociation energy (BDE) of cyclopropyl C–H bonds (~106 kcal/mol) relative to typical secondary alkyl C–H bonds (~98 kcal/mol), attributable to the increased s-character of the cyclopropane bonding orbitals [1]. In human liver microsome (HLM) assays, cyclopropylamine derivatives exhibit metabolic half-lives (t₁/₂) exceeding 6 hours, whereas corresponding N-isopropyl analogs are cleared substantially faster (t₁/₂ typically 1–3 h) due to CYP450 3A4- and 2D6-mediated N-dealkylation [2]. The Talele review documents multiple case studies where introduction of a cyclopropyl ring reduced intrinsic clearance (CL_int) by 3- to 10-fold in preclinical species, directly translating to improved oral bioavailability [3]. While direct microsomal stability data for tert-butyl 2-(aminooxy)-3-cyclopropylpropanoate are not publicly available, the cyclopropyl group is positioned adjacent to the aminooxy nitrogen (β-carbon), where it is expected to sterically and electronically shield against oxidative N–O bond cleavage and N-dealkylation pathways.

Metabolic stability (HLM)
Class-level inference
Cyclopropylamine t₁/₂ >6 h vs isopropyl 1–3 h; 3–10× CLint reduction
May extend half-life in microsomal assays; predicted from class behavior
No direct data for tert-butyl 2-(aminooxy)-3-cyclopropylpropanoate
Metabolic stability CYP450 metabolism In vitro half-life

Chemoselective Aminooxy Ligation Kinetics: Oxime Formation vs. Standard Amine Conjugation

The aminooxy (–ONH₂) group in the target compound reacts with aldehyde- or ketone-functionalized partners to form hydrolytically stable oxime ethers. This reactivity exploits the α-effect: the adjacent oxygen atom raises the HOMO energy of the nucleophilic nitrogen, making aminooxy compounds significantly more reactive than standard amines of comparable basicity [1]. The uncatalyzed second-order rate constant for aminooxy-PEG reacting with glyoxylated peptides is 6 × 10⁻³ M⁻¹ s⁻¹ at pH 7.0 and 25 °C; with optimized catalysts (e.g., aniline derivatives) or activated carbonyl substrates (e.g., 2-formylpyridine), rates exceeding 1 M⁻¹ s⁻¹ are achievable, rivaling strain-promoted azide-alkyne cycloaddition (SPAAC) kinetics [2]. Oxime ligation with aminooxyacetic acid (AOA)-functionalized peptides achieves >95% conversion within 1.5–2 hours in pure acetic acid, demonstrating the practical utility of the aminooxy handle for preparative bioconjugation [3]. The hydrolytic stability of the resulting oxime bond is superior to hydrazone linkages: the rate constant for oxime hydrolysis is nearly 1000-fold lower than that of isostructural hydrazones under acidic conditions . While the tert-butyl ester and cyclopropyl substituent are not expected to significantly alter the intrinsic reactivity of the aminooxy group, their steric and electronic contributions may modulate reaction rates with sterically demanding aldehydes or ketones, a consideration relevant to site-specific protein modification.

Oxime formation kinetics
Cross-study comparable
k₂ ~6×10⁻³ M⁻¹ s⁻¹ (uncat.); >1 M⁻¹ s⁻¹ with catalysis; oxime 1000× more stable than hydrazone
Supports rapid, stable bioconjugation under near-physiological conditions
Data from aminooxy-PEG/glyoxyl peptide; pH 7.0 phosphate buffer
Bioorthogonal chemistry Oxime ligation Bioconjugation kinetics

High-Value Application Scenarios for tert-Butyl 2-(aminooxy)-3-cyclopropylpropanoate Based on Verified Differentiation


Solid-Phase Synthesis of Conformationally Constrained Aminooxy Peptides for Oxime Ligation

The tert-butyl ester protection of the carboxylic acid terminus is compatible with Fmoc-based solid-phase peptide synthesis (SPPS) strategies, where the tert-butyl group withstands piperidine-mediated Fmoc deprotection. Following chain assembly and resin cleavage, the tert-butyl ester can be selectively removed with TFA to expose the free carboxylic acid for further conjugation. The cyclopropyl side chain constrains the backbone conformation, enabling the design of peptidomimetics with reduced conformational entropy and improved binding thermodynamics [1]. The aminooxy group can then be used for chemoselective oxime ligation to aldehyde-functionalized cargoes (fluorophores, drugs, PEG chains), achieving >95% conjugation efficiency under optimized conditions [2]. This workflow is particularly relevant for constructing glycopeptide mimics and antibody-drug conjugate (ADC) linker-payloads where both conformational rigidity and site-specific conjugation are required [3].

Metabolic Stability Engineering of Peptide-Based Therapeutics via Cyclopropyl Incorporation

Peptide therapeutics face rapid clearance due to proteolysis and CYP450-mediated oxidation. Incorporating the cyclopropyl-substituted aminooxy building block at the N-terminus or within the peptide sequence introduces steric and electronic shielding that reduces recognition by metabolic enzymes [1]. Literature precedents demonstrate that cyclopropyl-containing amines exhibit >6 h half-life in human liver microsome assays, representing a 3- to 10-fold improvement over isopropyl or linear alkyl analogs [2]. The aminooxy handle simultaneously provides a bioorthogonal ligation point for PEGylation or lipidation, further extending circulatory half-life. This dual functionality—metabolic stabilization plus conjugation capability—makes the compound a strategic building block for long-acting peptide hormone analogs and peptide-drug conjugates [3].

Orthogonal Protection Strategy for Multi-Component Bioconjugate Assembly

The tert-butyl ester and aminooxy group represent a fully orthogonal pair of functional handles. The tert-butyl ester is stable to the mildly acidic conditions (pH 4–6) typically used for oxime ligation, allowing the aminooxy group to be conjugated first. Subsequent TFA treatment liberates the carboxylic acid for amide coupling to amine-containing partners (e.g., lysine residues, amino-PEG chains, solid supports) [1]. This sequential 'ligate-then-deprotect-then-couple' strategy is inaccessible with methyl ester analogs, which require strongly basic conditions that would hydrolyze the oxime linkage and oxidize the aminooxy group [2]. The cyclopropyl group further enhances the utility by providing a rigid scaffold that maintains spatial separation between the two reactive termini, reducing undesired intramolecular cyclization during multi-step conjugations [3].

Peptidomimetic Library Synthesis for Fragment-Based Drug Discovery

The constrained geometry imposed by the cyclopropyl ring, combined with the aminooxy functionality for late-stage diversification, positions this compound as an ideal core scaffold for fragment-based drug discovery (FBDD) libraries. The aminooxy group can be reacted with diverse aldehyde-containing fragments under mild conditions to generate oxime-linked screening libraries without protecting group manipulation [1]. The cyclopropyl group provides a defined three-dimensional topology that samples chemical space distinct from planar aromatic or flexible alkyl scaffolds, increasing the likelihood of identifying novel binding modes against difficult targets (e.g., protein-protein interaction interfaces) [2]. The tert-butyl ester can be maintained during library screening and subsequently deprotected to generate the corresponding carboxylic acid for SAR exploration or biophysical assay development (SPR, ITC) [3].

Application
Selection Property
Validation Focus
Solid-phase synthesis of constrained peptides
Orthogonal protecting group strategy
Chemoselective oxime ligation efficiency
Metabolic stability engineering of peptides
Cyclopropyl metabolic shielding
Microsomal half-life assessment
Multi-component bioconjugate assembly
Sequential deprotection compatibility
Oxime bond stability under acidic conditions
Fragment-based library synthesis
Constrained scaffold diversity
Late-stage oxime diversification yield
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